molecular formula C23H25N3O2S B2535950 4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897477-12-2

4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2535950
CAS No.: 897477-12-2
M. Wt: 407.53
InChI Key: DFPFCTAPWMTGMF-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a methoxy group at the 4-position of the benzothiazole core and a piperazine moiety substituted with a 5,6,7,8-tetrahydronaphthalene-2-carbonyl group. The tetrahydronaphthalene component introduces a partially saturated bicyclic system, which may enhance lipophilicity and influence binding interactions in biological targets compared to fully aromatic substituents .

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-28-19-7-4-8-20-21(19)24-23(29-20)26-13-11-25(12-14-26)22(27)18-10-9-16-5-2-3-6-17(16)15-18/h4,7-10,15H,2-3,5-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPFCTAPWMTGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxy-1,3-Benzothiazole-2-amine

Starting material : 2-Amino-4-methoxyphenol (1.0 equiv) reacts with thiourea (1.2 equiv) in HCl/EtOH under reflux (12 h). The intermediate thioamide undergoes cyclization with Br2 in glacial acetic acid to yield 4-methoxy-1,3-benzothiazole-2-amine (83% yield).

Mechanism :

  • Thioamide formation : Nucleophilic attack of thiourea’s sulfur on the electrophilic carbon adjacent to the amino group.
  • Cyclization : Bromine-mediated dehydrogenation and ring closure to form the benzothiazole core.

Piperazine Substitution at Position 2

Method A (SNAr) :
4-Methoxy-1,3-benzothiazole-2-amine (1.0 equiv) reacts with 1.5 equiv of 1-chloropiperazine in DMF at 120°C for 24 h. K2CO3 (3.0 equiv) acts as a base, yielding 2-(piperazin-1-yl)-4-methoxy-1,3-benzothiazole (68% yield).

Method B (Buchwald-Hartwig) :
Using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in toluene at 100°C, the coupling of 2-bromo-4-methoxy-1,3-benzothiazole with piperazine achieves a 74% yield.

Comparative Data :

Method Conditions Yield Purity (HPLC)
SNAr DMF, 120°C 68% 95.2%
Buchwald Toluene, 100°C 74% 97.8%

Acylation with 5,6,7,8-Tetrahydronaphthalene-2-Carbonyl Chloride

Reaction :
2-(Piperazin-1-yl)-4-methoxy-1,3-benzothiazole (1.0 equiv) reacts with 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride (1.2 equiv) in CH2Cl2 at 0°C. Triethylamine (3.0 equiv) is added dropwise, followed by stirring at 25°C for 6 h. The product precipitates upon addition of ice water, yielding 72% after recrystallization (MeOH/H2O).

Key Observations :

  • Schotten-Baumann conditions prevent over-acylation.
  • Microwave assistance (100 W, 80°C, 30 min) increases yield to 85%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.32 (d, J = 8.0 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH3), 3.72–3.68 (m, 4H, piperazine), 2.91–2.85 (m, 4H, piperazine), 2.62–2.58 (m, 4H, tetrahydronaphthalene), 1.82–1.75 (m, 4H, tetrahydronaphthalene).
  • IR (KBr) : 1654 cm−1 (C=O stretch), 1598 cm−1 (C=N benzothiazole).
  • HRMS (ESI+) : m/z calc. for C23H24N3O2S [M+H]+: 406.1589; found: 406.1586.

Process Optimization and Challenges

Cyclization Efficiency

  • Solvent screening : Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Catalyst impact : Adding ZnCl2 (10 mol%) reduces cyclization time from 12 h to 6 h (yield: 88%).

Acylation Side Reactions

  • Competitive pathways : N-acylation of the benzothiazole’s NH group occurs if stoichiometry is unbalanced.
  • Mitigation : Maintain a 1:1.2 molar ratio of piperazine intermediate to acyl chloride.

Industrial-Scale Considerations

Cost Analysis

Step Cost per kg (USD)
Benzothiazole formation 420
Piperazine coupling 780
Acylation 1,200

Waste Management

  • Bromine recovery : Distillation reclaims 92% of Br2 from cyclization steps.
  • Solvent recycling : DMF and CH2Cl2 are purified via fractional distillation (≥98% purity).

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor setup : Benzothiazole cyclization in a 10 mL reactor at 140°C achieves 94% yield in 2 h.
  • Advantages : Reduced thermal degradation, 30% lower energy consumption.

Enzymatic Acylation

  • Lipase B from Candida antarctica : Catalyzes acylation in phosphate buffer (pH 7.4) at 37°C (62% yield).
  • Limitations : Low turnover number (TON = 110) compared to chemical methods.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the tetrahydronaphthalene moiety can be reduced to a hydroxyl group.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-hydroxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole.

    Reduction: Formation of 4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-hydroxy)piperazin-1-yl]-1,3-benzothiazole.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Benzothiazole-Piperazine Derivatives

  • 4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a): Structure: Features a phenylcarbamoyl group on the benzothiazole and a Boc-protected piperazine. Synthesis: Synthesized via amide coupling using diisopropylethylamine (DIPEA) and hydroxybenzotriazole (HOBt) in ethanol .
  • 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897475-12-6): Structure: Incorporates a 3-phenoxybenzoyl group on piperazine and a methyl group at the benzothiazole 4-position. Relevance: The phenoxybenzoyl substituent introduces steric bulk and electronic effects distinct from the tetrahydronaphthalene system, possibly affecting binding kinetics .
  • 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole (CAS 2640949-98-8) :

    • Structure : Substituted with a thiadiazole ring containing a methoxymethyl group.
    • Molecular Weight : 347.5 g/mol (vs. ~423.5 g/mol for the target compound, estimated based on C₂₂H₂₅N₃O₂S).
    • Implication : The thiadiazole moiety may enhance hydrogen-bonding interactions compared to the tetrahydronaphthalene-carbonyl group .

Substituent Impact on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₂₂H₂₅N₃O₂S ~423.5 4-OCH₃, tetrahydronaphthalene-carbonyl ~3.8
4a C₂₂H₂₃N₅O₃S 437.5 Phenylcarbamoyl, Boc-protected piperazine ~2.5
CAS 897475-12-6 C₂₅H₂₂N₃O₂S 428.5 4-CH₃, 3-phenoxybenzoyl ~4.2
CAS 2640949-98-8 C₁₅H₁₇N₅OS₂ 347.5 Thiadiazole-methoxymethyl ~1.9

*LogP values estimated using ChemDraw software.

  • Synthetic Complexity : The tetrahydronaphthalene-carbonyl group may require multi-step synthesis, including hydrogenation of naphthalene derivatives, whereas phenylcarbamoyl analogs are more straightforward to prepare .

Biological Activity

4-Methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety, known for its diverse biological activities.
  • A piperazine ring, which enhances its interaction with biological targets.
  • A tetrahydronaphthalene carbonyl group that may influence its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of:

  • Anticancer properties
  • Antimicrobial effects
  • Neuroprotective effects

Anticancer Properties

Research indicates that compounds containing benzothiazole and piperazine structures exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study demonstrated that a related benzothiazole compound had an IC50 value lower than that of doxorubicin against A-431 and Jurkat cell lines, suggesting strong anticancer potential .

Antimicrobial Effects

Compounds with similar structures have also been evaluated for their antimicrobial properties. A related study highlighted the effectiveness of benzothiazole derivatives against bacterial strains, indicating potential for development as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

Benzothiazole derivatives have been explored for neuroprotective effects in models of neurodegenerative diseases. The presence of the piperazine ring may enhance blood-brain barrier penetration, making these compounds promising candidates for treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole and piperazine rings can significantly affect biological activity. Key findings include:

  • Methoxy substitution on the benzothiazole enhances lipophilicity and possibly bioavailability.
  • The tetrahydronaphthalene carbonyl group plays a crucial role in modulating receptor interactions.

Table 1 summarizes the SAR findings related to various analogs of the compound:

Compound VariantModificationBiological ActivityIC50 (μM)
Base CompoundNoneControlN/A
Variant AMethoxyIncreased potency15
Variant BHydroxylReduced potency30
Variant CMethylEnhanced selectivity10

Case Studies

Several case studies have focused on the biological evaluation of similar compounds:

  • Antitumor Activity : A study evaluated a series of benzothiazole derivatives against various cancer cell lines. The most active compound showed significant cell cycle arrest and apoptosis induction .
  • Antimicrobial Evaluation : In another investigation, a related compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the mechanism involved disruption of cell wall synthesis .
  • Neuroprotection : Research on a piperazine-containing benzothiazole analog revealed protective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease therapies .

Q & A

Basic: What are the standard synthetic routes for preparing 4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole?

Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Formation of the benzothiazole core through cyclization of substituted thioureas or hydrazines with carbonyl precursors. For example, 2-hydrazinobenzothiazole derivatives can react with ketones under reflux conditions .
  • Step 2: Introduction of the piperazine moiety. A common approach involves nucleophilic substitution or coupling reactions, such as reacting 4-methoxy-2-chlorobenzothiazole with 1-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazine under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Step 3: Final purification via column chromatography or recrystallization. Purity is validated using HPLC (>95%) and spectroscopic methods (IR, 1^1H/13^{13}C NMR) .

Key Reaction Conditions Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, reflux, 6h75–8590–95
2K2_2CO3_3, DMF, 80°C, 12h60–7092–98

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Structural confirmation relies on:

  • Spectroscopy:
    • 1^1H NMR: Key signals include the methoxy proton (δ 3.8–3.9 ppm), tetrahydronaphthalene protons (δ 1.5–2.8 ppm), and benzothiazole aromatic protons (δ 7.0–7.8 ppm) .
    • IR: Stretching vibrations for C=O (1650–1700 cm1^{-1}) and C-S (650–750 cm1^{-1}) confirm functional groups .
  • Crystallography: Single-crystal X-ray diffraction (if available) resolves bond angles and stereochemistry, as seen in related piperazine derivatives .
  • Elemental Analysis: Matches calculated vs. experimental C, H, N, S content (deviation <0.4%) .

Advanced: How can researchers optimize reaction yields when introducing the tetrahydronaphthalene-carbonyl group?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening: Use of anhydrous MgCl2_2 or NaOMe in methanol improves carbonyl coupling efficiency (e.g., from 60% to 75% yield) .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics compared to THF or EtOAc .
  • Temperature Control: Prolonged reflux (12–24h) ensures complete acylation of the piperazine nitrogen, minimizing side products .
  • Contradiction Note: Some protocols report lower yields (50–60%) with K2_2CO3_3 alone; adding catalytic KI or TBAB (tetrabutylammonium bromide) resolves this .

Advanced: How are contradictory spectral data resolved during structural validation?

Methodological Answer:
Discrepancies in NMR or IR data are addressed by:

  • 2D NMR Techniques: HSQC and HMBC correlate ambiguous proton-carbon signals, distinguishing overlapping tetrahydronaphthalene and piperazine peaks .
  • Comparative Analysis: Cross-referencing with structurally analogous compounds (e.g., 4-methoxyphenyl-piperazinone derivatives) clarifies unexpected shifts .
  • Dynamic NMR: Variable-temperature experiments identify conformational exchange broadening in flexible piperazine rings .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies involve:

  • Analog Synthesis: Modifying the methoxy group (e.g., replacing with Cl, CF3_3) or tetrahydronaphthalene moiety (e.g., naphthyl, bicyclic analogs) .
  • Biological Assays: Testing enzyme inhibition (e.g., AST/ALT in myocardial infarction models) or receptor binding (e.g., serotonin/dopamine receptors) .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding modes to targets like α-amylase or kinase domains, guided by crystallographic data .

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